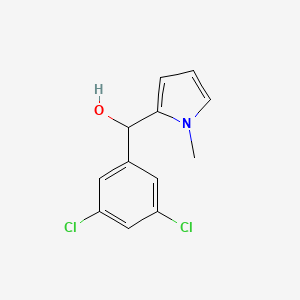
Dihydrogen aquapentachlororuthenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen aquapentachlororuthenate is a coordination compound with the chemical formula H₂[RuCl₅(H₂O)] It is a ruthenium-based complex that features a central ruthenium atom surrounded by five chloride ligands and one water molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrogen aquapentachlororuthenate can be synthesized through the reaction of ruthenium trichloride with hydrochloric acid and water. The reaction typically involves dissolving ruthenium trichloride in concentrated hydrochloric acid, followed by the addition of water to form the desired complex. The reaction conditions, such as temperature and concentration, can be adjusted to optimize the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial production would likely involve larger-scale reactions with careful control of reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dihydrogen aquapentachlororuthenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligands such as chloride or water can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other halides under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes or metallic ruthenium.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Dihydrogen aquapentachlororuthenate has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.
Biological Applications: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Analytical Chemistry: It is used in the determination of trace amounts of metals in solutions through various analytical techniques.
Mechanism of Action
The mechanism of action of dihydrogen aquapentachlororuthenate involves its ability to interact with various molecular targets. In catalysis, the compound can facilitate the transfer of electrons or hydrogen atoms, thereby accelerating chemical reactions. In biological systems, it can interact with DNA, proteins, and other biomolecules, potentially leading to therapeutic effects such as anticancer activity. The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Potassium aquapentachlororuthenate: Similar in structure but with potassium ions instead of hydrogen ions.
Ruthenium trichloride: A precursor to dihydrogen aquapentachlororuthenate with different chemical properties.
Ruthenium(III) complexes with triazolopyrimidines:
Uniqueness
This compound is unique due to its specific coordination environment and the presence of both chloride and water ligands. This combination of ligands imparts distinct chemical properties and reactivity, making it valuable for specific catalytic and research applications.
Properties
CAS No. |
12051-62-6 |
|---|---|
Molecular Formula |
Cl5H4ORu |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
hydron;pentachlororuthenium(2-);hydrate |
InChI |
InChI=1S/5ClH.H2O.Ru/h5*1H;1H2;/q;;;;;;+3/p-3 |
InChI Key |
SLTVLACSWAKRFS-UHFFFAOYSA-K |
Canonical SMILES |
[H+].[H+].O.Cl[Ru-2](Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


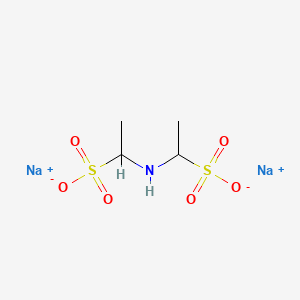
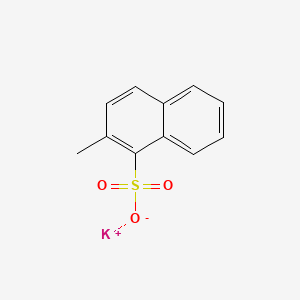
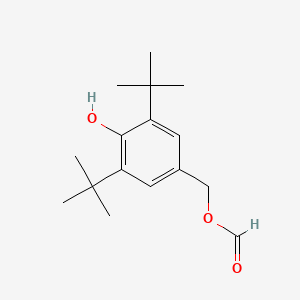
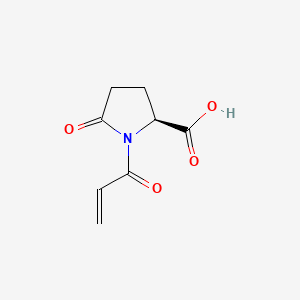

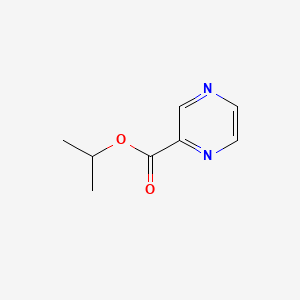
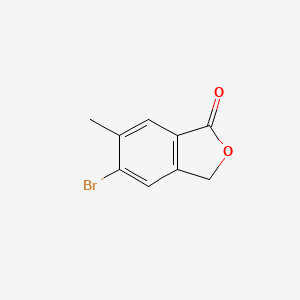

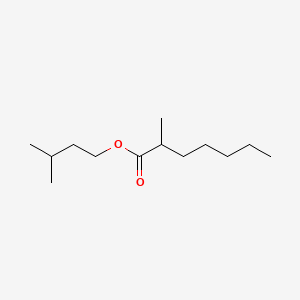
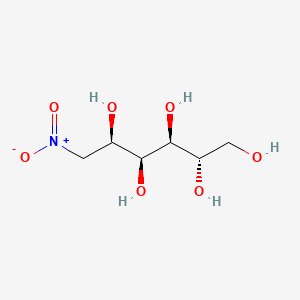
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)


